Higher Melting Point Enables Wider Thermal Process Window vs. 4-Methyl Analog
BAC exhibits a melting point of 140 °C , which is 14–16 °C higher than the 124–126 °C reported for its closest structural analog, 2,6-bis(4-azidobenzylidene)-4-methylcyclohexanone (BAC-M) . This elevated thermal transition temperature is critical for photoresist formulations requiring pre-bake steps in the 80–120 °C range, where premature melting of the photoactive component would lead to phase segregation and loss of pattern fidelity.
| Evidence Dimension | Melting point (solid–liquid transition) |
|---|---|
| Target Compound Data | 140 °C (lit.) |
| Comparator Or Baseline | 2,6-Bis(4-azidobenzylidene)-4-methylcyclohexanone (BAC-M): 124–126 °C (lit.) |
| Quantified Difference | ΔTₘ = +14 to +16 °C |
| Conditions | As-supplied powder; values from commercial analytical certificates |
Why This Matters
The higher melting point of BAC reduces the risk of photoactive compound phase separation during thermal pre-bake steps in photoresist processing, directly impacting lithographic yield.
